molecular formula C10H11FO2 B1339361 3-(4-Fluorophenyl)-2-methylpropanoic acid CAS No. 22138-73-4

3-(4-Fluorophenyl)-2-methylpropanoic acid

Katalognummer B1339361
CAS-Nummer: 22138-73-4
Molekulargewicht: 182.19 g/mol
InChI-Schlüssel: KPWBMCKJLTZFFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-(4-Fluorophenyl)propionic acid” is a fluorinated building block . It has a linear formula of FC6H4CH2CH2CO2H . The molecular weight is 168.16 . This compound may be used in the synthesis of 2-oxopiperazine guanidine analog .


Molecular Structure Analysis

The molecular formula of “3-(4-Fluorophenyl)propionic acid” is C9H9FO2 . The monoisotopic mass is 168.058655 Da .


Physical And Chemical Properties Analysis

“3-(4-Fluorophenyl)propionic acid” is a solid . It has a melting point of 86-91 °C . The SMILES string is OC(=O)CCc1ccc(F)cc1 . The InChI is 1S/C9H9FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) .

Wissenschaftliche Forschungsanwendungen

1. Applications in Asymmetric Synthesis

3-(4-Fluorophenyl)-2-methylpropanoic acid and its derivatives have been utilized in various asymmetric synthesis processes. For instance, Crameri et al. (1997) developed a practical synthesis route for (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil, demonstrating the compound's relevance in medical chemistry (Crameri, Foricher, Scalone, & Schmid, 1997).

2. Role in Synthesis of Antiandrogen and SSRIs

The compound has also found applications in the synthesis of pharmaceuticals such as nonsteroidal antiandrogens and selective serotonin reuptake inhibitors (SSRIs). Tucker and Chesterson (1988) reported on the resolution of a nonsteroidal antiandrogen using a precursor related to 3-(4-Fluorophenyl)-2-methylpropanoic acid (Tucker & Chesterson, 1988). Similarly, Keverline-Frantz et al. (1998) explored the synthesis and ligand binding of tropane ring analogues of paroxetine, a well-known SSRI, using a derivative of 3-(4-Fluorophenyl)-2-methylpropanoic acid (Keverline-Frantz et al., 1998).

3. Use in Organic and Medicinal Chemistry Research

In the broader context of organic and medicinal chemistry, this compound and its analogues play a significant role. For example, Drewes et al. (1992) described the synthesis, resolution, and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters, which are structurally related to 3-(4-Fluorophenyl)-2-methylpropanoic acid (Drewes, Emslie, Field, Khan, & Ramesar, 1992). Such studies contribute to the development of new pharmaceuticals and provide insights into molecular interactions and reactions.

4. Insights into Biochemical Transformations

Research has also been conducted on the biochemical transformations involving fluorophenols, which are closely related to 3-(4-Fluorophenyl)-2-methylpropanoic acid. Genthner, Townsend, and Chapman (1989) used isomeric fluorophenols to investigate the transformation of phenol to benzoate, shedding light on the metabolic pathways of similar compounds (Genthner, Townsend, & Chapman, 1989).

Safety And Hazards

Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling "3-(4-Fluorophenyl)propionic acid" . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Dust formation should be avoided .

Eigenschaften

IUPAC Name

3-(4-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWBMCKJLTZFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-2-methylpropanoic acid

CAS RN

22138-73-4
Record name 3-(4-fluorophenyl)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To p-fluoro-α-methylcinnamic acid (177.9 g, 0.987 mol) in 3.6 l ethanol is added 11.0 g of 5% Pd/C. The mixture is reduced at room temperature under a hydrogen pressure of 40 p.s.i. When hydrogen uptake ceases, the catalyst is filtered off, and the solvent is evaporated in vacuo to give the product, p-fluoro-α-methylhydrocinnamic acid, which was used directly in the next step.
Quantity
177.9 g
Type
reactant
Reaction Step One
Quantity
3.6 L
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
catalyst
Reaction Step One
[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5% Pd/C (11.0 g) is added to p-fluoro-α-methylcinnamic acid (177.9 g, 0.987 mol) in 3.6 l ethanol. The mixture is hydrogenated at room temperature at 40 p.s.i. When the hydrogen uptake ceases, the catalyst is filtered off, and the filtrate is concentrated in vacuo to give the product, p-fluoro-α-methylhydrocinnamic acid, which is used without weighing in the next step.
Quantity
177.9 g
Type
reactant
Reaction Step One
Quantity
3.6 L
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To ρ-Fluoro-α-methylcinnamic acid (177.9 g., 0.987 mole) in 3.6 l. ethanol is added 11.0 g. of 5t Pd/C and the mixture is reduced at room temperature under a hydrogen pressure of 40 p.s.i. Uptake is 31/32 lbs. (97% of theoretical). After filtering the catalyst, the filtrate is concentrated in vacuo to give the product ρ-fluoro-α-methylhydrocinnamic acid used without weighing in next step.
Quantity
177.9 g
Type
reactant
Reaction Step One
[Compound]
Name
5t
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-2-methylpropanoic acid
Reactant of Route 2
3-(4-Fluorophenyl)-2-methylpropanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenyl)-2-methylpropanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Fluorophenyl)-2-methylpropanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Fluorophenyl)-2-methylpropanoic acid
Reactant of Route 6
3-(4-Fluorophenyl)-2-methylpropanoic acid

Citations

For This Compound
1
Citations
ZG Wang, L Chen, J Chen, JF Zheng, W Gao… - European journal of …, 2013 - Elsevier
RXRα represents an intriguing and unique target for pharmacologic interventions. We recently showed that Sulindac and a designed analog could bind to RXRα and modulate its …

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.